1-Bromo-5-fluoro-2-methoxy-3-methylbenzene 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1783386-16-2
VCID: VC18781071
InChI: InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

CAS No.: 1783386-16-2

Cat. No.: VC18781071

Molecular Formula: C8H8BrFO

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene - 1783386-16-2

Specification

CAS No. 1783386-16-2
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
IUPAC Name 1-bromo-5-fluoro-2-methoxy-3-methylbenzene
Standard InChI InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3
Standard InChI Key HLILYRXEJGBJOI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1OC)Br)F

Introduction

Overview

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (C₈H₈BrFO) is a halogenated aromatic compound featuring bromine, fluorine, methoxy, and methyl substituents on a benzene ring. Its molecular structure enables unique reactivity in organic synthesis, particularly in cross-coupling reactions. This report synthesizes data from peer-reviewed literature and patents to provide a comprehensive analysis of its synthesis, physicochemical properties, and applications.

Structural and Physicochemical Properties

Molecular Characteristics

  • Molecular formula: C₈H₈BrFO

  • Molecular weight: 218.90 g/mol

  • IUPAC name: 1-bromo-5-fluoro-2-methoxy-3-methylbenzene

  • Substituent positions: Bromine (C1), methoxy (C2), methyl (C3), fluorine (C5) (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling point228–234°C (estimated)
Density1.5 ± 0.1 g/cm³
Melting pointNot reported
LogP (partition coefficient)3.16 (estimated)

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H), 3.34 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .

  • ¹³C NMR (126 MHz, CDCl₃): δ 158.71 (d, J = 241.6 Hz, C-F), 146.75 (C-Br), 56.21 (OCH₃), 21.45 (CH₃) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via sequential halogenation and functionalization:

Step 1: Bromination of 2-Methyl-4-fluorophenol

  • Reagents: N-Bromosuccinimide (NBS) in acetonitrile .

  • Conditions: 0°C to room temperature, 12 hours.

  • Yield: 87% (crude) .

Reaction Scheme:

2-Methyl-4-fluorophenolMeCN, 0°C–rtNBS1-Bromo-5-fluoro-2-hydroxy-3-methylbenzeneTHF, 0°C–rtNaH, MeI1-Bromo-5-fluoro-2-methoxy-3-methylbenzene\text{2-Methyl-4-fluorophenol} \xrightarrow[\text{MeCN, 0°C–rt}]{\text{NBS}} \text{1-Bromo-5-fluoro-2-hydroxy-3-methylbenzene} \xrightarrow[\text{THF, 0°C–rt}]{\text{NaH, MeI}} \text{1-Bromo-5-fluoro-2-methoxy-3-methylbenzene}

Reactivity in Cross-Coupling Reactions

The bromine atom at C1 facilitates Suzuki-Miyaura couplings:

  • Example: Reaction with 4-methylphenylboronic acid under Pd(OAc)₂/PPh₃ catalysis yields 5-fluoro-2-methoxy-3,4'-dimethyl-1,1'-biphenyl (97% yield) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Used in synthesizing biphenyl derivatives for drug discovery .

  • Analogues with trifluoromethyl groups (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) exhibit antibiotic and antiviral activity .

Material Science

  • Halogenated aromatics serve as precursors for liquid crystals and fluorescent probes .

Comparison with Structural Isomers

Table 2: Isomer-Specific Properties

Isomer (CAS)Substituent PositionsBoiling Point (°C)LogP
1394291-45-2 Br (C3), F (C5)234.6 ± 35.03.16
1351668-20-6 Br (C5), F (C2)Not reported3.16
1-Bromo-5-fluoro-2-methoxy-3-methylbenzeneBr (C1), F (C5)228–2343.16
  • Electronic effects: Methoxy groups enhance ring electron density, directing electrophiles to ortho/para positions .

  • Steric effects: Methyl groups at C3 hinder substitutions at adjacent positions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator